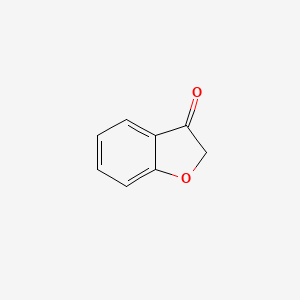

Benzofuran-3(2H)-one

Descripción general

Descripción

Benzofuran-3(2H)-one is a heterocyclic organic compound that features a fused benzene and furan ring system with a ketone functional group at the third position. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Synthetic Routes and Reaction Conditions:

Cyclization Reactions: One common method for synthesizing this compound involves the cyclization of ortho-hydroxyaryl ketones.

Copper-Catalyzed Coupling: Another method involves a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines to form α-ketoamides.

Industrial Production Methods:

Free Radical Cyclization: Industrially, this compound can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound can yield corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Copper iodide is a notable catalyst for coupling reactions involving this compound.

Major Products:

α-Ketoamides: Formed through copper-catalyzed coupling with amines.

Substituted Benzofurans: Resulting from various substitution reactions.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Benzofuran-3(2H)-one derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. The following subsections summarize key pharmacological applications:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, one derivative demonstrated significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1), achieving reductions of 93.8% and 98%, respectively . This suggests potential applications in managing chronic inflammatory disorders.

Anticancer Properties

This compound has been investigated for its anticancer potential. A review indicated that various derivatives showed promising activity against different cancer types, including lung cancer . One specific compound inhibited the serine-threonine kinase (AKT) signaling pathway, leading to reduced cancer cell proliferation . Another study reported structure–activity relationships that guide the design of new anticancer agents based on this scaffold .

Antimicrobial Activity

The antimicrobial properties of Benzofuran derivatives have also been explored. Some compounds have shown effectiveness against a range of pathogens, indicating their potential as therapeutic agents in treating infections .

Synthetic Methodologies

The synthesis of this compound derivatives is crucial for their application in medicinal chemistry. Various synthetic routes have been developed:

Microwave-Assisted Synthesis

A notable method involves solventless condensation using clay catalysts under microwave irradiation, which enhances reaction efficiency and yield . This method has been applied to synthesize new acyl-aurones from this compound.

Rhodium-Catalyzed Reactions

Innovative approaches include Rh/Co relay catalyzed C–H activation strategies to construct valuable this compound scaffolds with quaternary centers, facilitating the development of complex molecules with potential bioactivity .

Case Studies

Several case studies illustrate the practical applications of this compound derivatives:

Case Study 1: Alkaline Phosphatase Inhibition

A series of synthesized this compound analogs were evaluated for their inhibitory effects on alkaline phosphatase (AP). The results indicated that these compounds could serve as templates for drug design due to their low toxicity and favorable pharmacokinetic properties .

Case Study 2: Anticancer Activity Evaluation

In vitro and in vivo studies demonstrated that a specific Benzofuran derivative exhibited selective inhibition of cancer cell growth with minimal side effects. This compound was tested against lung adenocarcinoma cells, showing significant anticancer activity without adversely affecting normal cells .

Tables

| Activity | Compound | Effectiveness |

|---|---|---|

| Anti-inflammatory | Derivative I | TNF reduction: 93.8% |

| Anticancer | MCC1019 | IC50: 16.4 µM |

| Antimicrobial | Various derivatives | Effective against multiple pathogens |

Mecanismo De Acción

The mechanism of action of benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes, thereby affecting biochemical pathways.

Receptor Binding: this compound may bind to certain receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Benzofuran: Lacks the ketone functional group at the third position.

Benzothiophene: Contains a sulfur atom in place of the oxygen atom in the furan ring.

Coumarin: Features a lactone ring fused to a benzene ring, differing in structure and properties.

Uniqueness:

Functional Group: The presence of the ketone functional group at the third position in benzofuran-3(2H)-one distinguishes it from other benzofuran derivatives.

Biological Activity: Its unique structure contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry.

Actividad Biológica

Benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a fused benzene and furan ring with a carbonyl group at the 3-position. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

This compound and its derivatives have demonstrated notable anticancer properties across various studies:

- Cytotoxicity Against Cancer Cell Lines : Research has shown that benzofuran derivatives exhibit significant cytotoxic effects against several cancer cell lines, including K562 (human leukemia) and A549 (lung cancer). For instance, one study reported a derivative with an IC50 of 0.1 μM against HL60 leukemia cells, indicating potent activity without affecting normal cells .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways. For example, one derivative was found to inactivate the AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell proliferation and increased apoptosis .

Table 1: Summary of Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Derivative 1 | K562 | 0.1 | Induces apoptosis |

| Derivative 2 | A549 | 16.4 | Inhibits AKT pathway |

| Derivative 3 | HL60 | 5.0 | Cytotoxic without normal cell impact |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects:

- Inflammatory Marker Reduction : One study highlighted that a benzofuran derivative significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-8 by up to 98% in vitro. This suggests potential therapeutic applications in managing chronic inflammatory conditions .

- Inhibition of COX Enzymes : Some derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This selectivity may lead to fewer gastrointestinal side effects compared to traditional NSAIDs like celecoxib .

Table 2: Anti-inflammatory Effects of this compound Derivatives

| Compound | Cytokine Reduced | Reduction (%) |

|---|---|---|

| Derivative A | TNF-α | 93.8 |

| Derivative B | IL-1 | 98.0 |

| Derivative C | IL-8 | 71.0 |

Antioxidant Activity

The antioxidant potential of this compound has been recognized in various studies:

- Free Radical Scavenging : Certain derivatives have demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. This property is particularly beneficial in preventing diseases associated with oxidative stress .

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Lung Cancer : A recent study evaluated a novel benzofuran derivative in a murine model of lung cancer. The compound significantly reduced tumor growth without adverse effects on body weight or vital organ size, highlighting its safety profile alongside efficacy .

- Clinical Implications : The promising results from preclinical studies suggest that benzofuran derivatives could be developed into novel therapeutic agents for cancer and inflammatory diseases. Ongoing research aims to optimize their pharmacological profiles through structural modifications .

Análisis De Reacciones Químicas

Condensation with Aldehydes

Benzofuran-3(2H)-one undergoes acid- or base-catalyzed condensation with aldehydes to yield substituted aurones (2-benzylidenebenzofuran-3(2H)-ones). For example:

-

Catalyst : Morpholine acetate facilitates condensation with aldehydes under mild conditions .

-

Application : Aurones synthesized via this method are bioactive, showing tyrosinase inhibition (IC₅₀ values in the µM range for derivatives with 4,6,4′-trihydroxy substitution) .

Michael Addition to Nitroolefins

A bifunctional squaramide catalyst enables enantioselective Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins:

| Parameter | Details |

|---|---|

| Catalyst | Bifunctional squaramide |

| Yield | Up to 95% |

| Enantioselectivity | >99% ee |

| Products | 2,2′-Substituted derivatives with adjacent quaternary–tertiary stereocenters . |

C–H Functionalization/Annulation

Rh/Co relay catalysis enables C–H activation for annulation with propiolic acids:

-

Conditions : Rh(III)/Co(II) system, molecular oxygen as oxidant.

-

Scope : Forms benzofuran-3(2H)-ones with a C2 quaternary center and C3 carbonyl group.

Cyclization to Benzofuroquinoxalines

Reaction with benzofurazan oxides (1) produces 3-(o-hydroxyaryl)quinoxaline 1-oxides (3), which cyclize in acetic anhydride to benzofuro[2,3-b]quinoxalines (4):

| Step | Conditions | Yield (%) |

|---|---|---|

| Initial reaction | Room temperature, 24 h | 70–85 |

| Cyclization | Refluxing acetic anhydride | 80–90 |

| This method provides access to otherwise synthetically challenging heterocycles . |

Solventless Condensation with α,β-Dicarbonyl Compounds

Clay-catalyzed microwave-assisted reactions enable solventless synthesis:

-

Catalyst : Montmorillonite K10 clay.

-

Substrates : Benzil (2a), phenanthraquinone (2b), acenaphthoquinone (2c).

-

Products : Fused polycyclic benzofuranones in 60-75% yield .

Grignard Addition–Dehydration Sequences

β-Hydroxy ketone intermediates (e.g., 13 ) form via Grignard addition to carbonyl precursors, enabling benzofuranone derivatives. Organocatalytic cyclization with Enders’ protocol improves yields (78% diol 22 ) .

Propiedades

IUPAC Name |

1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKPCLNUSDGXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221917 | |

| Record name | Coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-34-8 | |

| Record name | Coumaranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007169348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran-3(2H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7LS8K9LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzofuran-3(2H)-one?

A1: The molecular formula of this compound is C8H6O2, and its molecular weight is 134.13 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound derivatives are commonly characterized by IR, 1H NMR, and 13C NMR spectroscopy. [, , ] For example, characteristic peaks in the 1H NMR spectrum can confirm the presence of the benzofuranone core and various substituents. []

Q3: What are the common synthetic routes to access this compound derivatives?

A3: Benzofuran-3(2H)-ones can be synthesized through various methods. One common approach involves the reaction of o-hydroxyacetophenones with sodium azide and iodine followed by a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [] Another method utilizes the cyclization of alkyl-substituted phenoxyacetyl chlorides in the presence of aluminium chloride. [] Additionally, microwave-assisted synthesis from benzoate substrates provides a rapid and efficient route to these compounds. []

Q4: How do Benzofuran-3(2H)-ones behave in Wittig reactions?

A4: Benzofuran-3(2H)-ones readily undergo Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures, providing a practical route to 3-substituted benzofurans. [] Notably, the intermediate 3-methylene-2,3-dihydrobenzofurans readily rearrange to the corresponding benzofurans under thermal, acidic, or basic conditions. []

Q5: Can Benzofuran-3(2H)-ones undergo cycloaddition reactions?

A5: Yes, this compound derivatives can participate in various cycloaddition reactions. For instance, they engage in [2+2] cycloadditions with dimethyl acetylenedicarboxylate when converted to their corresponding enamines. [] Furthermore, they undergo 1,3-dipolar cycloadditions with azlactones, yielding tetrasubstituted pyrroles after spontaneous decarboxylation. []

Q6: Are there any catalytic applications of Benzofuran-3(2H)-ones?

A6: While Benzofuran-3(2H)-ones are not typically employed as catalysts themselves, their unique reactivity makes them valuable building blocks in various catalytic transformations. For example, chiral copper complexes can catalyze the asymmetric conjugate addition of Benzofuran-3(2H)-ones to α,β-unsaturated ketones, creating quaternary stereocenters with high enantioselectivity. []

Q7: What are the potential therapeutic applications of this compound derivatives?

A7: this compound derivatives, including aurones, have garnered significant interest for their diverse pharmacological properties. Research indicates their potential as anticancer agents, particularly against breast cancer cell lines. [, , , ] They have also shown promising activity against the parasite Trypanosoma cruzi, responsible for Chagas disease. [] Additionally, some derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential in treating neurological disorders like Parkinson’s and Alzheimer’s diseases. []

Q8: How do structural modifications of this compound impact its biological activity?

A8: Structure-activity relationship (SAR) studies reveal that even subtle modifications to the benzofuranone core can drastically alter its biological activity. For instance, introducing a heterocyclic thioether moiety to the chromone analogue or a cyclic tertiary amine to the aurone analogue enhances antitumor activity against various human cancer cell lines. [] Furthermore, the presence and nature of substituents at the 2-position significantly influence the compound's potency and selectivity towards specific targets like c-KIT kinase. []

Q9: Has the absolute configuration of naturally occurring this compound derivatives been established?

A9: Yes, the resolution of racemic 2-benzyl-2-hydroxy-1-benzofuran-3(2H)-ones (auronols) and subsequent analysis of their CD spectra have allowed scientists to determine the absolute configuration of these naturally occurring compounds. [] Furthermore, the absolute configuration of flavanone–benzofuranone-type biflavonoids has been elucidated through a combination of chemical degradation, computational analysis, NMR spectroscopy, and CD spectroscopy. []

Q10: How is computational chemistry utilized in research on this compound derivatives?

A10: Computational tools play a crucial role in identifying promising this compound-based drug candidates. Virtual screening of natural product databases, coupled with sophisticated scoring functions that consider solvation free energy, aids in discovering novel inhibitors for targets like c-KIT kinase. [] Docking simulations provide insights into the binding modes and interactions of these inhibitors with their targets, facilitating the rational design of more potent and selective compounds. [, ]

Q11: Are there any reported applications of this compound derivatives in materials science?

A11: Yes, some this compound derivatives, particularly aurones, are being explored for their photochemical properties. Researchers are incorporating aurone side-groups into methacrylic polymers to develop materials with light-responsive characteristics. [] This area holds promise for applications in photochemistry and materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.